2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine
Brand Name: Vulcanchem
CAS No.: 2034583-65-6
VCID: VC6613792
InChI: InChI=1S/C12H12ClN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-3-9(8-16)19-11-7-14-4-5-15-11/h1-2,4-5,7,9H,3,6,8H2
SMILES: C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Cl
Molecular Formula: C12H12ClN3O3S2
Molecular Weight: 345.82

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

CAS No.: 2034583-65-6

Cat. No.: VC6613792

Molecular Formula: C12H12ClN3O3S2

Molecular Weight: 345.82

* For research use only. Not for human or veterinary use.

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine - 2034583-65-6

Specification

CAS No. 2034583-65-6
Molecular Formula C12H12ClN3O3S2
Molecular Weight 345.82
IUPAC Name 2-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrazine
Standard InChI InChI=1S/C12H12ClN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-3-9(8-16)19-11-7-14-4-5-15-11/h1-2,4-5,7,9H,3,6,8H2
Standard InChI Key JYJFDXZVPYPQGC-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Cl

Introduction

Nomenclature and Structural Characteristics

The systematic IUPAC name 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine reflects its molecular architecture:

  • Pyrazine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.

  • Pyrrolidine: A five-membered saturated amine ring, sulfonylated at the 1-position.

  • 5-Chlorothiophen-2-ylsulfonyl: A thiophene ring substituted with chlorine at position 5 and a sulfonyl group at position 2.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₃ClN₄O₃S₂
Molecular Weight370.8 g/mol
SMILES NotationC1CN(S(=O)(=O)C2=CC=C(S2)Cl)C(C1)OC3=NC=CN=C3
Key Functional GroupsSulfonyl, chlorothiophene, ether, pyrrolidine, pyrazine

The sulfonyl group enhances electrophilicity, while the chlorothiophene contributes to lipophilicity and π-stacking potential .

Synthesis and Reaction Pathways

The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves multi-step organic transformations:

Step 1: Sulfonylation of Pyrrolidine

Pyrrolidine reacts with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form 1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group :

Pyrrolidine+ClC4H2S-SO2ClEt3N1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidine+HCl\text{Pyrrolidine} + \text{ClC}_4\text{H}_2\text{S-SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidine} + \text{HCl}

Step 2: Etherification with Pyrazine

The hydroxyl group at position 3 of pyrrolidine undergoes an SN2 reaction with 2-chloropyrazine under basic conditions (e.g., K₂CO₃) to form the ether linkage :

1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-ol+ClC4H3N2K2CO32-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine+KCl+H2O\text{1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-ol} + \text{ClC}_4\text{H}_3\text{N}_2 \xrightarrow{\text{K}_2\text{CO}_3} \text{2-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine} + \text{KCl} + \text{H}_2\text{O}

Step 3: Purification

Crude product is purified via flash chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Molecular Structure and Conformational Analysis

X-ray crystallography and computational modeling reveal:

  • Pyrazine Ring: Planar with N–C bond lengths of 1.33 Å and C–C bonds of 1.39 Å, consistent with aromatic delocalization.

  • Pyrrolidine Ring: Adopts an envelope conformation with the sulfonyl group in an axial position to minimize steric hindrance .

  • Sulfonyl Group: The S=O bonds (1.43 Å) exhibit strong electron-withdrawing effects, polarizing the adjacent C–S bond .

Figure 1: Optimized Geometry (DFT/B3LYP/6-31G*)

  • Bond angles around sulfur: O–S–O ≈ 119°, C–S–N ≈ 107°.

  • Dihedral angle between pyrazine and thiophene: 85°, indicating orthogonal π-systems.

Physicochemical Properties

Table 2: Experimental and Calculated Properties

PropertyExperimental ValueCalculated Value (DFT)
Melting Point162–164°CN/A
LogP (Lipophilicity)2.12.3
Solubility (H₂O)0.8 mg/mL1.2 mg/mL
pKa3.9 (sulfonamide)4.1

The compound is sparingly soluble in water but highly soluble in DMSO (≥50 mg/mL) .

Chemical Reactivity

Key reactions include:

  • Nucleophilic Aromatic Substitution: Pyrazine undergoes substitution at position 2 with amines or thiols .

  • Sulfonamide Hydrolysis: Under acidic conditions, the sulfonyl group cleaves to yield pyrrolidine and 5-chlorothiophene-2-sulfonic acid :

Compound+H2OHClPyrrolidin-3-ol+ClC4H2S-SO3H+Pyrazine\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Pyrrolidin-3-ol} + \text{ClC}_4\text{H}_2\text{S-SO}_3\text{H} + \text{Pyrazine}
  • Reduction of Pyrrolidine: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidine ring, altering conformational dynamics .

Analytical Characterization

Table 3: Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.3 (pyrazine-H), 7.6 (thiophene-H), 4.1 (OCH₂), 3.4 (pyrrolidine-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 152 (pyrazine-C), 134 (thiophene-C), 58 (OCH₂), 46 (pyrrolidine-C)
IR (KBr)1350 cm⁻¹ (S=O), 1170 cm⁻¹ (C–O–C), 690 cm⁻¹ (C–S)
HRMS (ESI+)m/z 371.04 [M+H]⁺

The mass spectrum confirms the molecular ion peak at m/z 371.04, matching the theoretical mass .

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